molecular formula C7H12O2 B024659 (2Z,4Z)-Hepta-2,4-diene-2,6-diol CAS No. 102605-91-4

(2Z,4Z)-Hepta-2,4-diene-2,6-diol

Katalognummer: B024659
CAS-Nummer: 102605-91-4
Molekulargewicht: 128.17 g/mol
InChI-Schlüssel: RGHYWMFALZHNSF-MRWCJKGFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z,4Z)-Hepta-2,4-diene-2,6-diol is a conjugated dienol characterized by two hydroxyl groups at positions 2 and 6 and double bonds at positions 2 and 4 in the Z-configuration. For instance, (2E,4Z)-Hepta-2,4-diene-2,6-diol, a stereoisomer, shares similar functional groups but differs in geometry, which may alter its physical and biological properties .

Eigenschaften

CAS-Nummer

102605-91-4

Molekularformel

C7H12O2

Molekulargewicht

128.17 g/mol

IUPAC-Name

(2Z,4Z)-hepta-2,4-diene-2,6-diol

InChI

InChI=1S/C7H12O2/c1-6(8)4-3-5-7(2)9/h3-6,8-9H,1-2H3/b4-3-,7-5-

InChI-Schlüssel

RGHYWMFALZHNSF-MRWCJKGFSA-N

SMILES

CC(C=CC=C(C)O)O

Isomerische SMILES

CC(/C=C\C=C(\C)/O)O

Kanonische SMILES

CC(C=CC=C(C)O)O

Synonyme

2,4-Heptadiene-2,6-diol, (Z,Z)- (9CI)

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons between (2Z,4Z)-Hepta-2,4-diene-2,6-diol and related compounds, including stereoisomers, aldehydes, and carboxylic acid derivatives:

Compound Functional Groups Key Properties Biological Activity References
This compound Diol (OH at C2, C6) High polarity due to hydroxyl groups; Z,Z-configuration enhances steric strain. No direct data; inferred potential for hydrogen-bond-mediated interactions.
(2E,4Z)-Hepta-2,4-diene-2,6-diol Diol (OH at C2, C6) E,Z-stereochemistry may reduce steric hindrance compared to Z,Z isomer. Not explicitly reported; structural similarity suggests comparable reactivity.
(2Z,4Z)-Hepta-2,4-dienal Aldehyde (CHO at C2) Electrophilic aldehyde group; conjugated diene system enhances reactivity. Predicted anti-inflammatory/antineoplastic activity (probability >0.8) .
Hexa-2,4-dienoic acid Carboxylic acid (COOH) Acidic functional group; shorter carbon chain (C6 vs. C7). Industrial use as a general-purpose compound; no reported bioactivity in evidence.

Stereochemical and Functional Group Comparisons

  • Functional Groups : The diol’s hydroxyl groups enable stronger hydrogen bonding compared to the aldehyde or carboxylic acid analogs. This may enhance solubility in polar solvents but reduce membrane permeability .

Vorbereitungsmethoden

Reduction of Diester Precursors

The most well-documented route to (2Z,4Z)-configured diene diols involves the reduction of corresponding diesters. For example, dimethyl (2Z,4Z)-hexa-2,4-diene-1,6-dioate is reduced to (2Z,4Z)-hexa-2,4-diene-1,6-diol using DIBAL-H in anhydrous dichloromethane (DCM) or toluene, yielding 79% of the diol after recrystallization . While this method is specific to a six-carbon chain, analogous approaches for hepta-2,4-diene-2,6-diol would require elongation of the carbon backbone, likely through homologation of the diester precursor.

Critical parameters for successful reduction include:

  • Solvent choice : Benzene and DCM minimize side reactions compared to tetrahydrofuran (THF), which promotes over-reduction .

  • Stoichiometry : A 4:1 molar ratio of DIBAL-H to diester ensures complete conversion without generating alkane byproducts .

  • Work-up protocol : Gradual methanol quenching followed by Celite filtration prevents aluminum salt contamination, preserving diol purity .

Alternative Reducing Agents: Lithium Aluminium Hydride (LAH)

LAH in benzene reduces dimethyl (2Z,4Z)-hexa-2,4-diene-1,6-dioate to the corresponding diol in 63% yield, albeit with stricter anhydrous requirements . In contrast, LAH in THF produces partial over-reduction byproducts (30% yield), characterized by mixed alkene/alkane NMR signals . This solvent dependency highlights the sensitivity of conjugated dienes to Lewis acid strength, suggesting that hepta-2,4-diene-2,6-diol synthesis would require similarly controlled conditions to avoid saturation or isomerization.

Conversion to Dibromide Intermediates

Phosphorus tribromide (PBr₃) in diethyl ether converts diols to dibromides at 0°C, enabling downstream cross-coupling reactions. For hexa-2,4-diene-1,6-diol, this yields 1,6-dibromohexa-2,4-diene in moderate yields (40-60%), though decomposition occurs within weeks even at -20°C . Applied to hepta-2,4-diene-2,6-diol, this method would facilitate access to stannanes or Grignard reagents for transition metal-catalyzed reactions .

Comparative Data on Reduction Methods

Table 1 summarizes key results from hexa-2,4-diene-1,6-diol synthesis, providing benchmarks for hepta-2,4-diene-2,6-diol optimization.

Reducing AgentSolventYield (%)Byproducts Observed?Reference
DIBAL-HDCM79None
LAHBenzene63None
LAHTHF14Partial over-reduction

Challenges in Hepta-2,4-diene-2,6-diol Synthesis

While no direct synthesis of (2Z,4Z)-hepta-2,4-diene-2,6-diol is documented, extrapolation from hexa-2,4-diene-1,6-diol data suggests:

  • Precursor design : A seven-carbon diester (e.g., dimethyl (2Z,4Z)-hepta-2,4-diene-2,6-dioate) must be synthesized via oxidation of a catechol derivative, analogous to lead tetraacetate-mediated oxidations .

  • Steric effects : The 2,6-diol configuration may necessitate orthogonal protecting groups (e.g., silyl ethers) to prevent intramolecular cyclization during reduction .

  • Chromatography : Alumina columns with ether-methanol gradients effectively separate diols from diester starting materials .

Patent-Based Insights

A Korean patent (KR101728178B1) lists hepta-2,4-diene-2,6-diol as an intermediate in resorcinol sulfide production but omits synthetic details . Cross-referencing with academic methods suggests that oxidation of a substituted resorcinol precursor followed by dihydroxylation could generate the target compound, though this remains speculative without experimental verification .

Q & A

Q. Table 1: Predicted Biological Activities of Selected Metabolites

CompoundPredicted ActivityProbabilityReference
This compoundAnti-inflammatory>0.8
β-iononeAntineoplastic0.85

Advanced: How to resolve contradictions in reported biological activities of this compound?

Answer:
Contradictions may arise due to:

  • Purity Variability: Validate compound purity via HPLC (>95%) and NMR.
  • Assay Conditions: Standardize cell lines (e.g., RAW 264.7 for inflammation) and dose ranges.
  • Stereochemical Sensitivity: Compare activities of Z,Z vs. E,E isomers using chiral separation.
  • Meta-Analysis: Pool data from multiple studies (e.g., QSAR predictions vs. in vitro results) to identify outliers .

Advanced: How does stereochemistry influence the biological activity of hepta-diene-diol derivatives?

Answer:

  • Z vs. E Isomerism: Z-configuration enhances planarity and hydrogen-bonding capacity, potentially increasing receptor binding. For example, (2Z,4Z)-isomers may exhibit higher anti-inflammatory activity than (2E,4E) forms.
  • Experimental Validation: Use molecular docking to simulate interactions with targets (e.g., COX-2). Pair with in vitro assays (e.g., TNF-α inhibition) .
  • Chiral Analysis: Resolve enantiomers via chiral HPLC (e.g., Chiralpak IG column) to isolate bioactive stereoisomers.

Advanced: What experimental approaches analyze the stability of conjugated diene diols under varying conditions?

Answer:

  • Accelerated Stability Testing: Expose the compound to pH 3–9 buffers, UV light, and 40–60°C. Monitor degradation via HPLC-MS.
  • Degradation Product Identification: Use MS/MS to characterize oxidation products (e.g., epoxides or carbonyl derivatives).
  • Kinetic Modeling: Calculate degradation rate constants (k) and half-life (t₁/₂) under each condition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.